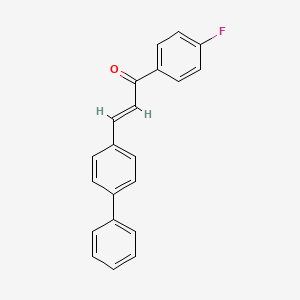

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-fluorophenyl group at position 1 and a biphenyl (4-phenylphenyl) moiety at position 2. Chalcones are widely studied for their diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties. This compound is synthesized via Claisen–Schmidt condensation, involving 4-fluoroacetophenone and 4-phenylbenzaldehyde under basic conditions . Its structural uniqueness lies in the electron-withdrawing fluorine substituent and the extended conjugation from the biphenyl group, which may enhance stability and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINVLKSUEMAJBM-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for mixing and temperature control can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Key Observations :

- This contrasts with methoxy or chlorine substituents, which offer different electronic effects .

- Biphenyl vs.

Antiviral and Enzyme Inhibitory Activity

- SARS-CoV-2 Mpro Inhibition : Chalcones like PAAPF [(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one acetamide] form strong hydrogen bonds with viral proteases, similar to the natural inhibitor FJC. The target compound’s biphenyl group may enhance hydrophobic interactions with Mpro’s active site .

- MAO-B Inhibition: Compounds O10 and O23, featuring benzodioxol/dihydrobenzodioxin (A) and 4-fluorophenyl (B), show potent MAO-B inhibition (IC50 < 10 µM).

Antimicrobial Activity

- Antibacterial Effects : (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits activity against S. aureus (MIC = 8 µg/mL). The target compound lacks a hydroxyl group, which may reduce hydrogen bonding and antibacterial efficacy .

- Antifungal Activity: Aminophenyl-substituted chalcones (e.g., (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one) show MIC = 0.07 µg/mL against Trichophyton rubrum. The absence of an amino group in the target compound likely diminishes antifungal potency .

Structure-Activity Relationships (SAR)

- Substitution Patterns :

- Ring A : Hydroxyl groups (e.g., cardamonin) enhance activity (IC50 = 4.35 µM), while halogens (Br, I) or methoxy groups reduce potency (IC50 up to 70.79 µM) .

- Ring B : Fluorine (as in the target compound) provides moderate electronegativity, balancing activity. Methoxy or chlorine substituents lower potency due to reduced electron withdrawal .

Physicochemical and Structural Properties

- Crystallography : The geometry of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one closely resembles its methoxy-substituted analog, suggesting minimal steric disruption from fluorine. The target compound’s biphenyl group may induce planar distortions, affecting packing efficiency .

- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) form strong intermolecular bonds, enhancing solubility.

Biological Activity

Overview

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of a fluorine atom on one of the phenyl rings significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15FO, with a molecular weight of 302.3 g/mol. The compound's structural features are crucial for its biological activity, particularly the electron-withdrawing nature of the fluorine atom, which enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant pharmacological effects.

Potential Mechanisms Include:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity has been evaluated through assays such as DPPH and FRAP, indicating its potential to protect cells from oxidative damage .

- Cytotoxicity : Studies have demonstrated that this chalcone can induce cytotoxic effects in cancer cell lines, notably human epithelial colorectal adenocarcinoma Caco2 cells. The cytotoxicity correlates with the compound's lipophilicity and structural characteristics .

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in cancer progression and inflammation, suggesting that this compound may share these properties .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. The compound's structure allows it to act as a free radical scavenger, which is critical in mitigating oxidative stress-related diseases.

| Assay Type | Mechanism | Result |

|---|---|---|

| DPPH | Free radical scavenging | Significant reduction in absorbance |

| FRAP | Ferric reducing ability | Increased reducing power compared to controls |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Its ability to induce apoptosis in cancer cells has been noted, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caco2 | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest at G2/M phase |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Antioxidant Effects : A study demonstrated that the compound significantly reduced oxidative stress markers in human erythrocytes, suggesting a protective role against hemolysis induced by reactive oxygen species .

- Cytotoxicity Evaluation : In vitro evaluations showed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity in Caco2 cells, with an IC50 value indicating effective concentration levels for therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.